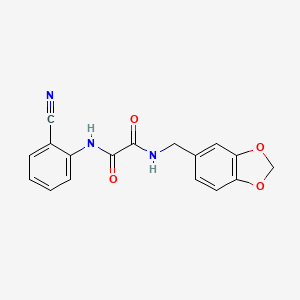
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-cyanophenyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-cyanophenyl)oxamide, also known as BN82270, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BN82270 is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor STAT3 and its upstream kinase JAK2.
科学的研究の応用
Antimicrobial and Anticancer Activities
N-Benzimidazol-1-yl-methyl-benzamide derivatives, structurally related to N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-cyanophenyl)oxamide, have shown promising results in antimicrobial activities. In particular, some derivatives displayed significant effectiveness against various microbial strains, including Escherichia coli and Staphylococcus aureus, and were compared to reference agents like clotrimazole and ciprofloxacin (Sethi, Arora, Saini, & Jain, 2016). Additionally, similar compounds have been identified as potential anticancer agents. For instance, certain benzodioxole-based dithiocarbamate derivatives exhibited notable cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines (Altıntop, Sever, Çiftçi, Kucukoglu, Özdemir, Soleimani, Nadaroğlu, & Kaplancıklı, 2017).
Molecular Docking and Structural Studies
Molecular docking studies of related compounds have been conducted to understand their interaction with microbial proteins. These studies provide insights into the potential mechanism of action of these compounds at the molecular level (Sethi et al., 2016). Furthermore, crystal structure analysis of similar compounds has been performed, revealing details about their molecular conformation and stability, which is crucial for understanding their biological activities (Kumar, Subbulakshmi, Narayana, Sarojini, Kótai, Anthal, & Kant, 2016).
DNA-Binding Properties
Studies on compounds structurally related to this compound have also explored their ability to bind with DNA. This property is particularly relevant in the context of anticancer activity, as DNA-binding agents can interfere with cancer cell proliferation and survival (Chen, Wang, Li, Wu, & Yan, 2012).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-cyanophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c18-8-12-3-1-2-4-13(12)20-17(22)16(21)19-9-11-5-6-14-15(7-11)24-10-23-14/h1-7H,9-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVVKNJDTGSMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



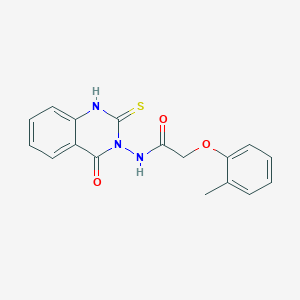
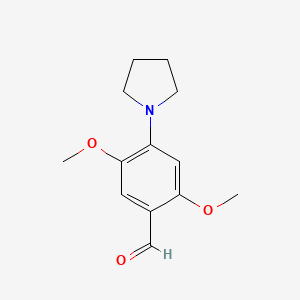
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2476018.png)
![3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2476019.png)
![3-(4-(Tert-butyl)phenyl)-8-((3,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2476020.png)
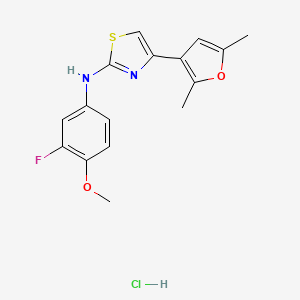
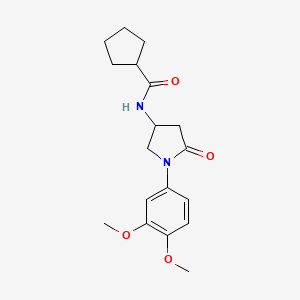

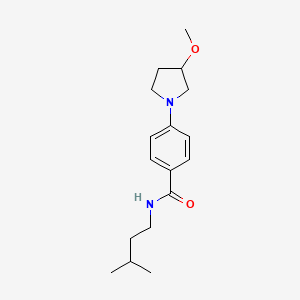
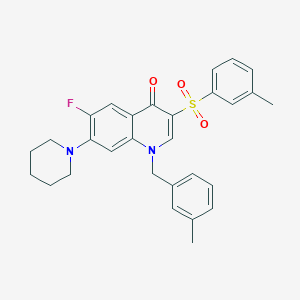
![N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2476030.png)
![1-Bromobicyclo[3.3.1]nonan-3-one](/img/structure/B2476032.png)